
2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol” is a chemical compound with the molecular formula C9H8F4O. It has a molecular weight of 208.16 . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOCc1cccc(c1F)C(F)(F)F . This indicates that the molecule contains a benzyl alcohol group with fluorine and trifluoromethyl substituents . Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 208.16 , a refractive index of 1.451 , and a density of 1.38 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Fluoroalkylation in Aqueous Media
A significant application of fluorinated compounds like 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol is in fluoroalkylation reactions. These reactions are crucial for incorporating fluorine atoms or fluoroalkyl groups into target molecules, which can significantly alter the physical, chemical, or biological properties of these molecules. The development of environment-friendly fluoroalkylation reactions in water or in the presence of water is gaining attention, highlighting a shift towards green chemistry. Such methods are vital for the synthesis of new pharmaceuticals, agrochemicals, and functional materials, showcasing the broad utility of fluorinated compounds in enhancing the properties of organic molecules (Song et al., 2018).
Microbial Degradation of Polyfluoroalkyl Chemicals
Another research application of fluorinated compounds, including potentially this compound, is in the study of their environmental fate, particularly their microbial degradation. Polyfluoroalkyl chemicals, due to their widespread use and persistence, are subjects of environmental concern. Understanding the microbial degradation pathways of these compounds is essential for assessing their environmental impact and for developing strategies to mitigate their persistence. Research in this area contributes to our knowledge of how such fluorinated compounds degrade in nature and the potential for reducing their environmental footprint (Liu & Avendaño, 2013).
Benzene-1,3,5-tricarboxamide and Supramolecular Chemistry
Fluorinated compounds also play a crucial role in supramolecular chemistry. For example, benzene-1,3,5-tricarboxamide derivatives are used in creating one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. The fluorinated groups can influence the self-assembly and properties of these structures, which have applications ranging from nanotechnology and polymer processing to biomedical applications. This underscores the versatility of fluorinated compounds in supramolecular chemistry and material science applications (Cantekin, De Greef, & Palmans, 2012).
Synthesis of Fluorinated Biphenyls
The synthesis of fluorinated biphenyls, which are key intermediates for various pharmaceuticals and agrochemicals, showcases another application of compounds like this compound. These intermediates are crucial for the manufacture of non-steroidal anti-inflammatory and analgesic materials, among other applications. Research into efficient and environmentally friendly synthesis methods for such fluorinated intermediates is essential for the sustainable production of these important compounds (Qiu et al., 2009).
Propiedades
IUPAC Name |
[2-fluoro-3-methyl-5-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-5-2-7(9(11,12)13)3-6(4-14)8(5)10/h2-3,14H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQMIHUQHIQFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2706746.png)
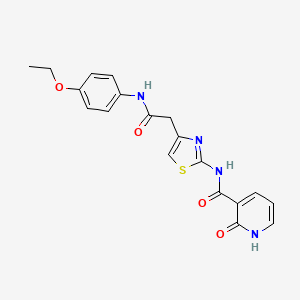
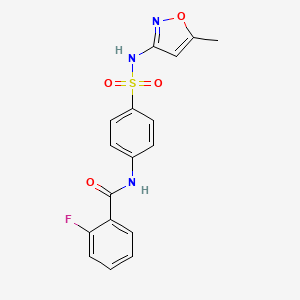
![2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline](/img/structure/B2706751.png)
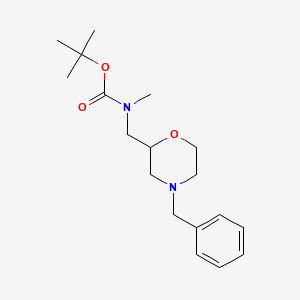
![N-ethyl-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2706753.png)
![3-Methoxy-N-methyl-N-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2706755.png)
![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2706756.png)
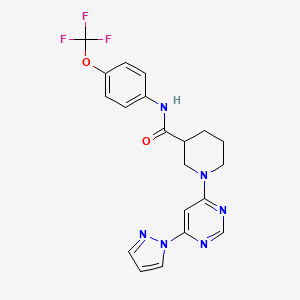
![N-(4-ethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2706760.png)
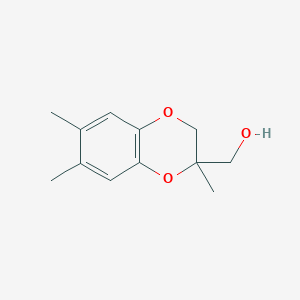

![2-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2706764.png)
![5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one](/img/structure/B2706765.png)
